4-Hydroxy-3(2h)-furanone
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Overview
Description
4-Hydroxy-3(2H)-furanone is an organic compound known for its significant role in the flavor and fragrance industry. It is a furan derivative that contributes to the sensory properties of various fruits and processed foods. This compound is naturally produced by plants and microorganisms or formed during the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3(2H)-furanone can be achieved through several methods. One common approach involves the conversion of (2R,3R)-tartaric acid through a five-step sequence. The key step in this process is the formation of (4R,5R)-4,5-diacetyl-2,2-dimethyl-1,3-dioxolane by reacting methylmagnesium chloride with the corresponding 4,5-bis(dimethylamide) .
Industrial Production Methods: Industrial production of this compound often involves the Maillard reaction, which is widely used in the food industry to produce flavor compounds. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3(2H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione, while reduction can produce 4-hydroxy-2,5-dimethylfuran .
Scientific Research Applications
4-Hydroxy-3(2H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: The compound is studied for its role in the Maillard reaction and its impact on the sensory properties of food.
Medicine: Research has explored its potential antioxidant and antimicrobial properties.
Industry: It is widely used in the flavor and fragrance industry to enhance the sensory attributes of food products
Mechanism of Action
The mechanism of action of 4-Hydroxy-3(2H)-furanone involves its interaction with various molecular targets and pathways. In the context of the Maillard reaction, it acts as an intermediate that contributes to the formation of flavor compounds. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
4-Hydroxy-3(2H)-furanone can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are valuable in drug research and development.
4-Hydroxy-3-nitro-2H-chromen-2-one: This compound is known for its antimicrobial and cytotoxic activities.
Uniqueness: What sets this compound apart is its prominent role in the flavor and fragrance industry, particularly due to its natural occurrence and formation during the Maillard reaction. Its versatility in various chemical reactions and applications in multiple fields further highlight its uniqueness .
Properties
CAS No. |
75786-90-2 |
---|---|
Molecular Formula |
C4H4O3 |
Molecular Weight |
100.07 g/mol |
IUPAC Name |
4-hydroxyfuran-3-one |
InChI |
InChI=1S/C4H4O3/c5-3-1-7-2-4(3)6/h1,5H,2H2 |
InChI Key |
TXBANKNWILQCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=CO1)O |
Origin of Product |
United States |
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